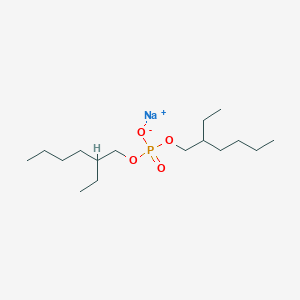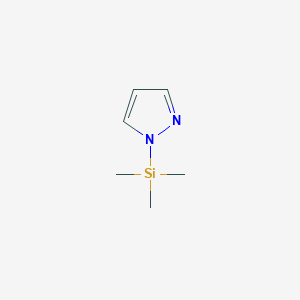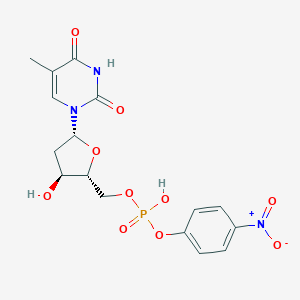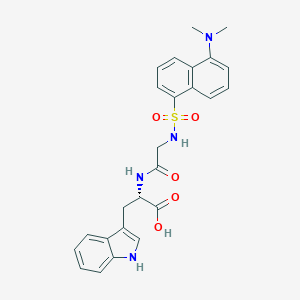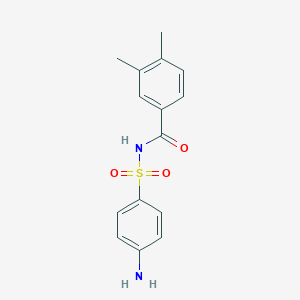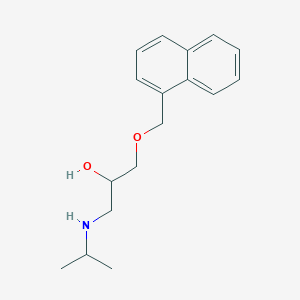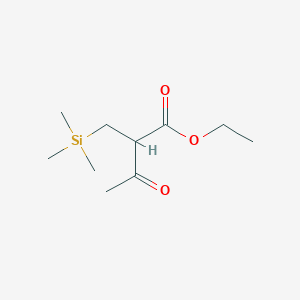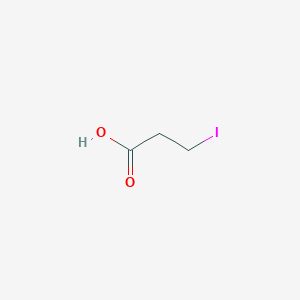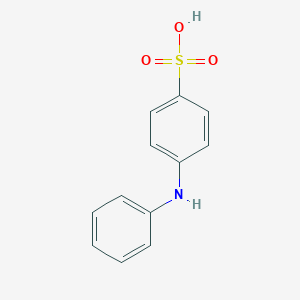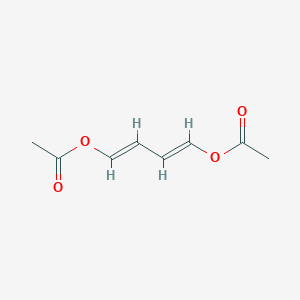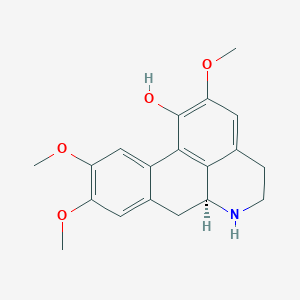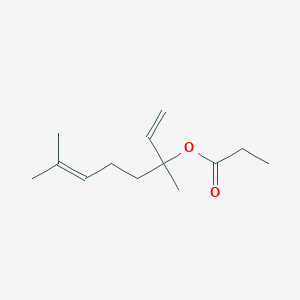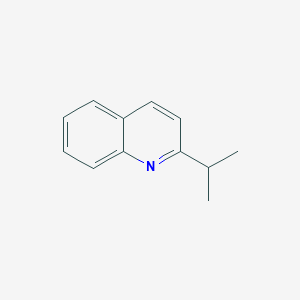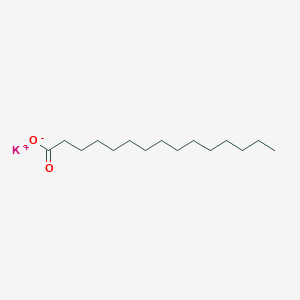
Potassium pentadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium pentadecanoate, also known as potassium heptadecanoate, is a fatty acid salt that is derived from pentadecanoic acid. It is commonly used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Potassium pentadecanoate pentadecanoate is not fully understood, but it is believed to be related to its ability to form micelles and interact with other molecules. It has been shown to have both hydrophobic and hydrophilic properties, making it useful in a variety of applications.
Biochemical and Physiological Effects:
Potassium pentadecanoate has been shown to have several biochemical and physiological effects. It has been found to reduce cholesterol levels and improve insulin sensitivity in animal studies. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Potassium pentadecanoate pentadecanoate in lab experiments is its ability to form stable emulsions and foams. This makes it useful in a variety of applications, such as in the production of nanoparticles. However, one limitation is that it can be difficult to obtain pure samples of Potassium pentadecanoate pentadecanoate, which can affect the accuracy of experiments.
Orientations Futures
There are several potential future directions for research involving Potassium pentadecanoate pentadecanoate. One area of interest is its potential use as a therapeutic agent for the treatment of metabolic disorders, such as diabetes and obesity. Additionally, it may have applications in the development of new materials and as a potential alternative to traditional surfactants and lubricants.
In conclusion, Potassium pentadecanoate pentadecanoate is a versatile and potentially useful compound that has been extensively studied for its unique properties. While there is still much to learn about its mechanism of action and potential applications, it has already shown promise in a variety of scientific fields.
Méthodes De Synthèse
Potassium pentadecanoate can be synthesized through a variety of methods, including the reaction of pentadecanoic acid with Potassium pentadecanoate hydroxide or Potassium pentadecanoate carbonate. Other methods involve the use of different reagents, such as Potassium pentadecanoate methoxide or Potassium pentadecanoate tert-butoxide.
Applications De Recherche Scientifique
Potassium pentadecanoate has been extensively studied for its potential use in various scientific fields. It has been used as a surfactant in the production of nanoparticles, as well as a stabilizer in emulsions and foams. Additionally, it has been investigated for its potential use as a lubricant and corrosion inhibitor.
Propriétés
Numéro CAS |
17378-35-7 |
|---|---|
Nom du produit |
Potassium pentadecanoate |
Formule moléculaire |
C15H29KO2 |
Poids moléculaire |
280.49 g/mol |
Nom IUPAC |
potassium;pentadecanoate |
InChI |
InChI=1S/C15H30O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2-14H2,1H3,(H,16,17);/q;+1/p-1 |
Clé InChI |
XYLAMPYYOCATEA-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCC(=O)[O-].[K+] |
SMILES |
CCCCCCCCCCCCCCC(=O)[O-].[K+] |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)[O-].[K+] |
Autres numéros CAS |
17378-35-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



